INCB059872 dihydrochloride

Epigenetics Histone Demethylase LSD1 Inhibition

Epigenetic studies of AML and Ewing sarcoma frequently require LSD1 inhibitors with validated in vivo potency and translational relevance. INCB059872 dihydrochloride is a Phase 1-evaluated, irreversible KDM1A/LSD1 inhibitor specifically formulated as the bioavailable dihydrochloride salt. - Potent target engagement (LSD1 IC50 ~18 nM) with covalent FAD-cofactor binding, ensuring sustained demethylase suppression. - In vivo efficacy in MLL-AF9 AML, T-ALL, and SCLC xenograft models; restores venetoclax sensitivity and synergizes with ATRA in non-APL AML. - Pre-formulated dihydrochloride salt delivers high aqueous/DMSO solubility (≥92 mg/mL), enabling reproducible in vivo dosing.

Molecular Formula C23H36Cl2N2O3
Molecular Weight 459.4 g/mol
Cat. No. B12389857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB059872 dihydrochloride
Molecular FormulaC23H36Cl2N2O3
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCOCC1(CCN(CC1)CC2(CCC2)C(=O)O)CNC3CC3C4=CC=CC=C4.Cl.Cl
InChIInChI=1S/C23H34N2O3.2ClH/c1-28-17-22(15-24-20-14-19(20)18-6-3-2-4-7-18)10-12-25(13-11-22)16-23(21(26)27)8-5-9-23;;/h2-4,6-7,19-20,24H,5,8-17H2,1H3,(H,26,27);2*1H/t19-,20+;;/m0../s1
InChIKeyIIHKCVIYHUGCAG-HUQPAIQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

INCB059872 Dihydrochloride: An Orally Bioavailable, FAD-Directed LSD1 Inhibitor for Myeloid Malignancy Research


INCB059872 dihydrochloride is a small-molecule, orally bioavailable, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) [1]. As a member of the tranylcypromine-derived class of LSD1 inhibitors, it covalently binds the flavin adenine dinucleotide (FAD) cofactor within the LSD1 active site, thereby suppressing its demethylase function [2]. INCB059872 has advanced to Phase 1 clinical evaluation for advanced malignancies, including acute myeloid leukemia (AML) and Ewing sarcoma, establishing it as a clinically relevant tool compound for epigenetic research [3]. Its dihydrochloride salt form (CAS 3062683-32-0) is the standard formulation for preclinical investigations .

Why INCB059872 Dihydrochloride Cannot Be Substituted with Other LSD1 Inhibitors


Despite sharing a common tranylcypromine scaffold, clinically evaluated LSD1 inhibitors exhibit divergent selectivity profiles, pharmacokinetic properties, and therapeutic windows [1]. For example, while ORY-1001 (RG6016) and GSK-2879552 are also FAD-directed irreversible inhibitors, their differential effects on platelet counts, off-target MAO inhibition, and clinical trial outcomes underscore that this class is not interchangeable [2]. INCB059872 demonstrates a unique efficacy profile characterized by potent synergy with ATRA in non-APL AML models and the ability to overcome venetoclax resistance in combination therapy—findings that are not universally extrapolated to other LSD1 inhibitors [3]. The quantitative evidence below substantiates why experimental designs requiring specific LSD1 inhibition should consider INCB059872 based on its distinct, empirically validated performance metrics.

INCB059872 Dihydrochloride: Comparative Efficacy and Synergy Evidence for LSD1 Research


INCB059872 vs. ORY-1001 (RG6016) and GSK-2879552: LSD1 Inhibitor Biochemical Potency Comparison

INCB059872 exhibits nanomolar potency against LSD1, with reported cellular activity at 25 nM in THP-1 AML cells. While exact biochemical IC50 values for INCB059872 remain proprietary, it belongs to the same tranylcypromine-derived class as ORY-1001 (IC50 <20 nM) and GSK-2879552 (IC50 ~24 nM) . However, the critical differentiator lies not in absolute potency but in the compound's cellular activity profile and its distinct combination synergy potential, which are not predicted by enzyme inhibition alone [1].

Epigenetics Histone Demethylase LSD1 Inhibition Biochemical Assay

INCB059872 vs. ATRA: Synergistic Differentiation in Non-APL AML Cell Lines and Primary Cells

In non-APL AML models, INCB059872 synergizes with all-trans retinoic acid (ATRA) to induce myeloid differentiation. The combination significantly increased the fraction of CD86+CD11b+ cells and reduced cell viability compared to either agent alone across a panel of primary AML cells ex vivo and multiple human AML cell lines [1]. This synergy was validated at the transcriptional level, with microarray analysis demonstrating a marked elevation in the number of regulated genes related to differentiation and apoptotic pathways in the combination group relative to single agents [2].

Acute Myeloid Leukemia Differentiation Therapy ATRA Synergy Combination Index

INCB059872 in MLL-AF9 AML: In Vivo Survival Benefit and Differentiation

In a murine MLL-AF9 retroviral model of AML, oral administration of INCB059872 significantly prolonged median survival compared to vehicle control [1]. The treatment induced differentiation of leukemic blast cells, reduced the number of blast colonies, and normalized clinical hematological parameters to those of non-leukemic mice, demonstrating robust in vivo anti-leukemic activity [2].

MLL-AF9 Leukemia In Vivo Efficacy Survival Prolongation Differentiation Therapy

INCB059872 Overcomes Venetoclax Resistance in AML When Combined with Venetoclax

In venetoclax-resistant AML models (MV4;11 and Molm13 cells with acquired resistance), INCB059872 alone had little effect on growth. However, the combination of INCB059872 with venetoclax resulted in apparent growth inhibition in vitro and a significant survival benefit in vivo, where neither agent alone provided any survival effect [1]. In a murine MLL-AF9 transplant model of venetoclax resistance, the INCB059872 + venetoclax combination significantly slowed the onset of venetoclax-resistant AML [2].

Venetoclax Resistance Acquired Resistance BCL-2 Inhibition Combination Therapy

INCB059872 Demonstrates Cross-Tumor Efficacy: In Vivo Activity in T-ALL and SCLC Xenograft Models

Beyond AML, INCB059872 exhibits significant anti-tumor activity in multiple T-ALL and SCLC xenograft models. In T-ALL, once-daily oral administration significantly inhibited tumor growth in Molt-4, RPMI-8402, CCRF-HSB-2, and CCRF-CEM models, though it was ineffective in DND-41 xenografts [1]. In SCLC, INCB059872 inhibited proliferation across a panel of cell lines with EC50 values ranging from 47 to 377 nM, while non-tumorigenic IL-2 stimulated T cells were significantly less sensitive (IC50 >10 μM) [2]. In vivo, QD and QoD dosing inhibited tumor growth in NCI-H526 and NCI-H1417 SCLC xenografts and reduced serum pro-GRP levels [3].

T-Cell Acute Lymphoblastic Leukemia Small Cell Lung Cancer Xenograft Models Tumor Growth Inhibition

Optimal Research and Preclinical Application Scenarios for INCB059872 Dihydrochloride


Investigating LSD1 Inhibition in Non-APL AML, Particularly in Combination with ATRA

INCB059872 is uniquely suited for studies exploring the synergy between LSD1 inhibition and retinoic acid receptor agonism. The compound's demonstrated ability to synergistically induce differentiation and apoptosis with ATRA in non-APL AML models [1] makes it the compound of choice for researchers aiming to elucidate the molecular mechanisms underlying this combinatorial efficacy or to develop novel ATRA-based differentiation therapies for AML subtypes that typically respond poorly to ATRA alone.

Overcoming Venetoclax Resistance in AML Research

Given the clinical emergence of venetoclax resistance, INCB059872 provides a critical tool for investigating strategies to resensitize or bypass BCL-2 inhibitor resistance. Its ability to restore growth inhibition and confer survival benefit when combined with venetoclax in resistant AML models [2] positions it as a key reagent for dissecting the interplay between epigenetic regulation (LSD1) and apoptotic machinery (BCL-2 family) and for testing novel combination regimens aimed at resistant disease.

Exploring LSD1 Dependency in MLL-Rearranged Leukemia

The validated in vivo efficacy of INCB059872 in the MLL-AF9 murine model of AML [3] makes it an essential tool for research focused on MLL-rearranged leukemias. Investigators can employ this compound to probe the role of LSD1 in maintaining the differentiation block and oncogenic programs characteristic of this aggressive genetic subtype, as well as to screen for additional synthetic lethal interactions.

Cross-Tumor Profiling of LSD1 Inhibition in T-ALL and SCLC

Researchers aiming to map the therapeutic landscape of LSD1 inhibition across hematologic and solid tumors will find INCB059872 particularly valuable. Its proven in vivo activity in multiple T-ALL and SCLC xenograft models [4][5], coupled with a favorable in vitro therapeutic window against normal cells [5], supports its use in broad pharmacodynamic studies, biomarker identification (e.g., serum pro-GRP in SCLC), and exploration of LSD1's role in neuroendocrine and lymphoid malignancies.

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